N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
Overview
Description
It is a derivative of ethylenediamine and is characterized by the presence of four 2-propanol groups attached to the nitrogen atoms of the ethylenediamine backbone . Edetol is known for its chelating properties, making it useful in various industrial and scientific applications.
Mechanism of Action
Target of Action
Edetol, also known as Quadrol or N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine, is primarily used as a cross-linking agent and catalyst in polyurethane coatings and rigid foams . .
Mode of Action
The mode of action of Edetol is not well-understood due to the lack of extensive research on this compound. As a cross-linking agent, it may interact with other compounds or substrates, forming a bridge between them, which can alter their properties. This cross-linking action is crucial in the formation of polyurethane coatings and rigid foams .
Biochemical Pathways
In the context of its use in polyurethane production, it likely plays a role in the polymerization process, where it helps to link together smaller molecules to form a larger, more complex structure .
Result of Action
The primary result of Edetol’s action is the formation of cross-links between other compounds, particularly in the production of polyurethane. This results in a change in the physical properties of the substrate, such as increased rigidity in the case of foam production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Edetol can be synthesized through the reaction of ethylenediamine with 2-propanol in the presence of a catalyst. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 4 \text{C}3\text{H}8\text{O} \rightarrow \text{C}{14}\text{H}{32}\text{N}_2\text{O}_4 ]
Industrial Production Methods
In industrial settings, the production of Edetol involves large-scale reactors where ethylenediamine and 2-propanol are combined under controlled conditions. The reaction is monitored to ensure the complete conversion of reactants to the desired product. The final product is then purified through distillation or crystallization to obtain high-purity Edetol.
Chemical Reactions Analysis
Types of Reactions
Edetol undergoes various chemical reactions, including:
Oxidation: Edetol can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Edetol to its reduced forms.
Substitution: Edetol can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of Edetol, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Edetol has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and efficacy of certain drugs.
Industry: Applied in industrial processes such as water treatment, where it helps in the removal of metal contaminants.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties to Edetol.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): A chelating agent with a simpler structure compared to Edetol.
Uniqueness of Edetol
Edetol is unique due to its specific structure, which provides a balance between chelating strength and solubility. Unlike some other chelating agents, Edetol’s four 2-propanol groups enhance its solubility in organic solvents, making it suitable for applications where other chelating agents may not be effective.
Properties
IUPAC Name |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2O4/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20/h11-14,17-20H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOXQYCFHDMMGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68258-71-9 (monotosylate) | |
Record name | Edetol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9026689 | |
Record name | 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] Colorless viscous liquid; [MSDSonline] | |
Record name | 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Edetol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
190 °C @ 1.0 MM HG | |
Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
MISCIBLE WITH WATER; SOL IN METHANOL, ETHANOL, TOLUENE, ETHYLENE GLYCOL, PERCHLOROETHYLENE | |
Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Edetol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7367 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
VISCOUS LIQUID, WATER-WHITE LIQUID | |
CAS No. |
102-60-3 | |
Record name | Tetrakis(2-hydroxypropyl)ethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Edetol [USAN:INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102603 | |
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Record name | Edetol | |
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Record name | 102-60-3 | |
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Record name | 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- | |
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Record name | 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026689 | |
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Record name | 1,1',1'',1'''-ethylenedinitrilotetrapropan-2-ol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.766 | |
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Record name | EDETOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4R969U9FR | |
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Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While Quadrol's exact mechanism of action is not fully understood, research suggests several potential interactions:
- Collagen synthesis promotion: In vivo studies indicate Quadrol promotes collagen deposition in wounds, significantly accelerating healing in both diabetic and non-diabetic mice []. The mechanism behind this effect is not fully elucidated but points towards Quadrol influencing collagen synthesis pathways.
- Complexation with metal ions: Quadrol exhibits strong chelating properties with metal ions, particularly Copper(II) [, , ]. This complexation ability is exploited in electroless copper plating solutions, contributing to improved technological parameters and deposit properties [, ].
A:
- Spectroscopic Data: While the provided research doesn't delve into detailed spectroscopic analysis, typical characterization techniques like NMR, IR, and Mass Spectrometry can be employed to obtain comprehensive data. For instance, IR spectroscopy can confirm the presence of hydroxyl (-OH) and amine (-NH) groups in the structure [].
ANone:
- Material Compatibility: Quadrol demonstrates good compatibility with a range of materials, including glass, skin, and polymers [, , ]. This compatibility makes it suitable for applications like biocompatible adhesive films and surface modification of materials like polypropylene [, ].
- Applications under various conditions:
- Aqueous media: Quadrol-Palladium(II) complexes, highly soluble in water, act as effective phosphine-free catalysts for Suzuki-Miyaura cross-coupling reactions, especially in synthesizing nucleoside analogues at room temperature [].
- Low temperatures: Quadrol, as part of a firming agent, allows for the solidification of tectorial membrane sand at temperatures between 30-50°C, finding application in low-temperature reservoir sand prevention [].
ANone:
- Ligand in Palladium Catalysis: Quadrol acts as a water-soluble N^N-donor ligand in Palladium(II) complexes, promoting Suzuki-Miyaura cross-coupling reactions in aqueous media at room temperature [].
- Mechanism: While the precise mechanism within this context requires further investigation, it likely involves Quadrol coordinating to the palladium center, influencing its reactivity and enabling the coupling of aryl boronic acids with substrates like 5-iodo-2'-deoxyuridine [].
- Selectivity: The Quadrol-Palladium(II) complex demonstrates selectivity towards forming the desired cross-coupled nucleoside analogues, highlighting its potential in targeted synthesis [].
ANone: While detailed SAR studies are lacking in the provided research, we can infer potential relationships between Quadrol's structure and its observed activities:
- Presence of hydroxyl groups (-OH): The four hydroxyl groups contribute to Quadrol's water solubility and likely play a role in its interaction with biological systems, potentially through hydrogen bonding or influencing its overall polarity [, ].
- Length of hydroxypropyl chains: Modifying the length of these chains could impact Quadrol's lipophilicity, potentially altering its membrane permeability and interaction with biological targets [].
ANone:
- Stability: Quadrol generally exhibits good stability, but specific formulations enhance its resilience:
ANone: Alternatives to Quadrol depend heavily on the specific application:
- Electroless Copper Plating: Other chelating agents like EDTA, DTPA, and various sugar alcohols have been explored []. The choice often involves optimizing factors like plating rate, deposit morphology, bath stability, and cost-effectiveness.
ANone: A wide array of tools and resources can facilitate efficient research on Quadrol:
- Spectroscopic and analytical techniques: Techniques like NMR, IR, Mass Spectrometry, and various chromatographic methods facilitate Quadrol's structural characterization and quantification [, , ].
- Biological assays and models: Cell-based assays for macrophage stimulation, wound healing models, and techniques for studying collagen synthesis can further investigate Quadrol's biological activities [, , ].
- Computational tools: Molecular modeling software, databases of chemical structures and properties, and resources for QSAR modeling can aid in understanding Quadrol's behavior and predicting its potential applications [].
ANone: While a comprehensive historical account is absent from the provided research, key milestones in Quadrol research include:
- Early investigations on its use as a chelating agent: Quadrol's ability to form stable complexes with metal ions, particularly Copper(II), led to its early adoption in applications like electroless copper plating [, ].
- Discovery of its macrophage-stimulating properties: In vitro studies highlighting Quadrol's ability to enhance macrophage spreading and phagocytosis opened up avenues for exploring its potential in immunology and wound healing [, ].
- Exploration of Quadrol-Palladium(II) complexes in catalysis: The discovery that these water-soluble complexes effectively catalyze Suzuki-Miyaura cross-coupling reactions, particularly in synthesizing nucleoside analogues, marked a significant step towards expanding Quadrol's applications in organic synthesis [].
ANone: Absolutely, Quadrol's diverse properties lend themselves to interdisciplinary research and collaboration:
- Chemistry and Materials Science: Quadrol's use in electroless plating and its potential in material surface modification necessitate collaborations between chemists and material scientists to optimize formulations, enhance performance, and explore novel applications [, , ].
- Chemistry and Biology: Understanding Quadrol's interactions with biological systems, such as its influence on macrophages and collagen synthesis, demands synergy between chemists, biologists, and potentially immunologists [, , ].
- Chemistry and Medicine: Investigating Quadrol's potential in drug delivery, wound healing, and biocompatible materials requires collaborative efforts from chemists, pharmaceutical scientists, and medical researchers [, , ].
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